molecular formula C7H10ClN2O3P B2517840 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride CAS No. 2580211-10-3

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride

Cat. No.: B2517840
CAS No.: 2580211-10-3
M. Wt: 236.59
InChI Key: IWPNZUUEULHTFU-UHFFFAOYSA-N
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Description

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride is a chemical compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride typically involves the reaction of appropriate pyrimidine derivatives with phosphorylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield phosphorylated pyrimidine derivatives, while reduction can produce dephosphorylated compounds. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxylic acid: A related compound with similar structural features but lacking the dimethylphosphoryl group.

    Dimethylphosphorylpyrimidine: Similar in structure but without the carboxylic acid group.

    Phosphorylpyrimidine derivatives: A class of compounds with varying substituents on the pyrimidine ring.

Uniqueness

5-Dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride is unique due to the presence of both the dimethylphosphoryl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-dimethylphosphorylpyrimidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N2O3P.ClH/c1-13(2,12)5-3-8-6(7(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPNZUUEULHTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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